![molecular formula C27H23NO3 B12048737 2-(2,5-Dimethylphenyl)-2-oxoethyl 8-methyl-2-phenyl-4-quinolinecarboxylate](/img/structure/B12048737.png)
2-(2,5-Dimethylphenyl)-2-oxoethyl 8-methyl-2-phenyl-4-quinolinecarboxylate
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Overview
Description
2-(2,5-Dimethylphenyl)-2-oxoethyl 8-methyl-2-phenyl-4-quinolinecarboxylate is a complex organic compound that belongs to the class of quinoline carboxylates. This compound is characterized by its unique structure, which includes a quinoline ring system substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)-2-oxoethyl 8-methyl-2-phenyl-4-quinolinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution Reactions: The quinoline ring is then subjected to various substitution reactions to introduce the phenyl and methyl groups at the desired positions.
Esterification: The final step involves the esterification of the carboxylic acid group with 2-(2,5-dimethylphenyl)-2-oxoethanol to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)-2-oxoethyl 8-methyl-2-phenyl-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring and the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
Scientific Research Applications
2-(2,5-Dimethylphenyl)-2-oxoethyl 8-methyl-2-phenyl-4-quinolinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)-2-oxoethyl 8-methyl-2-phenyl-4-quinolinecarboxylate involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, potentially disrupting DNA replication and transcription. Additionally, the compound may inhibit certain enzymes involved in cellular processes, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenyl 8-methyl-2-phenyl-4-quinolinecarboxylate
- 2,5-Dimethylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate
Uniqueness
2-(2,5-Dimethylphenyl)-2-oxoethyl 8-methyl-2-phenyl-4-quinolinecarboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H23NO3 |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
[2-(2,5-dimethylphenyl)-2-oxoethyl] 8-methyl-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C27H23NO3/c1-17-12-13-18(2)22(14-17)25(29)16-31-27(30)23-15-24(20-9-5-4-6-10-20)28-26-19(3)8-7-11-21(23)26/h4-15H,16H2,1-3H3 |
InChI Key |
YPYKZBHXHUMWKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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